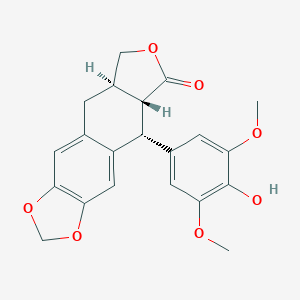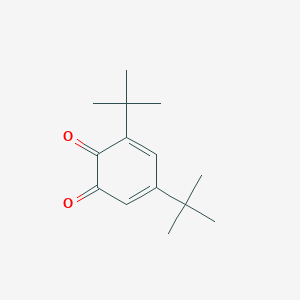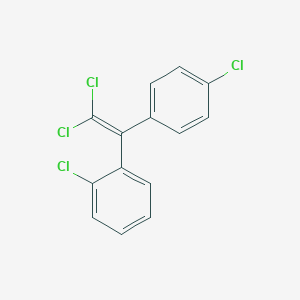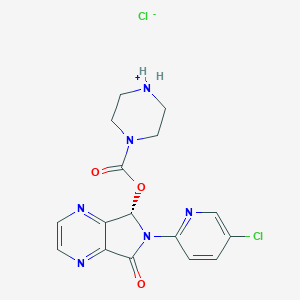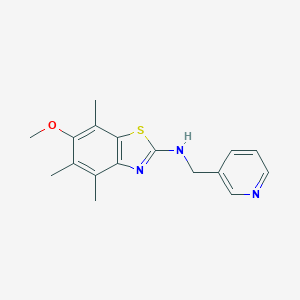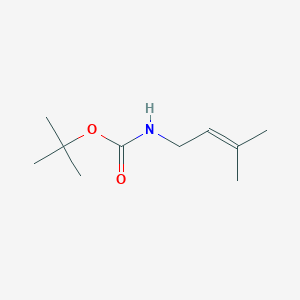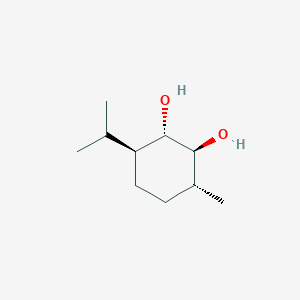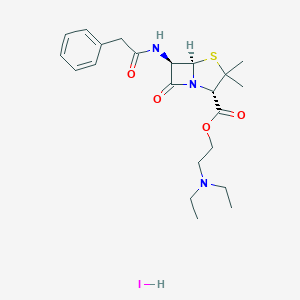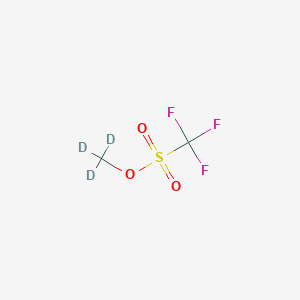
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, also known as MITO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the thiazolidinone class of compounds, which have been extensively studied for their biological activities. MITO has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
生化学的および生理学的効果
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has some limitations, including its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for the study of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been synthesized using various methods and has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosage and administration route of 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one and to evaluate its safety and efficacy in clinical trials.
合成法
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can be synthesized using various methods, including the reaction of 2-mercaptoacetamide with 2-methylacetoacetate in the presence of a base. The resulting product is then treated with chloroacetyl chloride to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one. Another method involves the reaction of 2-mercaptoacetamide with 2-methyl-3-oxobutanoic acid in the presence of a base, followed by treatment with thionyl chloride and triethylamine to obtain 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one.
科学的研究の応用
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
151699-17-1 |
|---|---|
製品名 |
2-Methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
分子式 |
C7H11NOS2 |
分子量 |
189.3 g/mol |
IUPAC名 |
2-methyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NOS2/c1-5(2)6(9)8-3-4-11-7(8)10/h5H,3-4H2,1-2H3 |
InChIキー |
VJOPDUBPKAZBCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCSC1=S |
正規SMILES |
CC(C)C(=O)N1CCSC1=S |
同義語 |
1-Propanone, 2-methyl-1-(2-thioxo-3-thiazolidinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



